molecular formula C10H8Cl2O2 B1403206 3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid CAS No. 1807389-75-8

3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid

Cat. No.: B1403206
CAS No.: 1807389-75-8
M. Wt: 231.07 g/mol
InChI Key: HYONGMUZPOUOFN-UHFFFAOYSA-N
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Description

3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid is a chemical compound known for its applications in agriculture as a herbicide. It belongs to the family of phenoxyalkanoic acid herbicides and is recognized for its selective action against broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid typically involves the reaction of 4,5-dichloro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4,5-Dichloro-2-methylphenyl)propanoic acid.

    Reduction: Formation of 3-(4,5-Dichloro-2-methylphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid is widely used in scientific research for its herbicidal properties. It is employed in studies related to:

    Agricultural Chemistry: Research on weed control and crop protection.

    Environmental Science: Studies on the environmental impact and degradation pathways of herbicides.

    Biochemistry: Investigations into the biochemical pathways affected by herbicides in plants.

Mechanism of Action

The herbicidal action of 3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid involves the inhibition of specific enzymes in the plant’s metabolic pathways, leading to the disruption of cell growth and division. The compound targets the synthesis of essential amino acids, ultimately causing the death of the weed.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another phenoxyalkanoic acid herbicide with similar weed control properties.

    Mecoprop: A selective herbicide used for controlling broadleaf weeds.

    Dicamba: A benzoic acid herbicide with a similar mode of action.

Uniqueness

3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid is unique due to its specific structural modifications, which enhance its selectivity and efficacy against certain weed species. Its dichloro and methyl substitutions provide distinct advantages in terms of potency and environmental persistence compared to other herbicides.

Properties

IUPAC Name

3-(4,5-dichloro-2-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6-4-8(11)9(12)5-7(6)2-3-10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYONGMUZPOUOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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